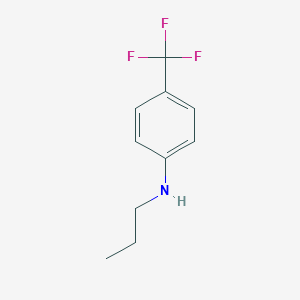

N-propyl-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h3-6,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRXZXFZTAPMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632576 | |

| Record name | N-Propyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190843-72-2 | |

| Record name | N-Propyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Yield Optimization

-

Temperature : 80–120°C

-

Base : K<sub>2</sub>CO<sub>3</sub> (2.5 equiv)

-

Solvent : DMF

-

Yield : 60–75% after 12–24 hours

Side products include dialkylated amines and unreacted starting material. Purification via vacuum distillation or column chromatography is required. A comparative study showed that iodopropane achieves higher yields (72%) compared to bromopropane (65%) due to better leaving-group ability.

Reductive Amination of 4-(Trifluoromethyl)Nitrobenzene

This two-step method involves reduction of 4-(trifluoromethyl)nitrobenzene to the corresponding aniline, followed by reductive amination with propionaldehyde. The nitro group is reduced using hydrogen gas (H<sub>2</sub>) over palladium on carbon (Pd/C) or iron in acidic media. Subsequent reductive amination employs sodium cyanoborohydride (NaBH<sub>3</sub>CN) to couple the amine with propionaldehyde.

Key Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitro reduction | H<sub>2</sub> (1 atm), 10% Pd/C | Ethanol, 25°C, 6h | 90% |

| Reductive amination | Propionaldehyde, NaBH<sub>3</sub>CN | MeOH, 0°C → 25°C, 12h | 55% |

This route avoids handling propyl halides but suffers from lower overall yields due to competing imine formation.

Ullmann-Type Coupling for N-Propylation

Copper-catalyzed Ullmann coupling enables direct N-propylation of 4-(trifluoromethyl)aniline with 1-bromopropane. This method is advantageous for scalability, as it avoids strongly basic conditions.

Optimized Protocol

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Solvent : DMSO

-

Temperature : 100°C, 24h

-

Yield : 68%

The mechanism involves single-electron transfer (SET), forming a copper-amide intermediate that reacts with the alkyl halide. Side reactions are minimized by rigorous exclusion of oxygen.

Nitration-Reduction Pathway Adapted from Industrial Processes

A patent-derived approach (CN106316864A) for synthesizing 4-methyl-3-trifluoromethylphenylamine provides a template for adapting nitration-reduction sequences to the target compound. While the original patent focuses on methyl-substituted derivatives, analogous steps can be applied to propyl systems:

-

Nitration : 4-Trifluoromethyltoluene is nitrated using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–60°C to introduce a nitro group para to the trifluoromethyl group.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) converts the nitro group to an amine.

-

N-Propylation : The resulting aniline is alkylated using methods described in Section 1.

Comparative Data

Challenges in Industrial-Scale Synthesis

Regioselectivity Issues

Nitration and alkylation reactions often produce regioisomers. For example, nitration of trifluoromethyltoluene yields 85% para-nitro derivative but requires careful temperature control to suppress ortho byproducts.

Purification Difficulties

The high lipophilicity of this compound complicates crystallization. Industrial processes prefer distillation under reduced pressure (b.p. 112–115°C at 15 mmHg).

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups back to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-propyl-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of N-propyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-propyl-4-(trifluoromethyl)aniline and analogous compounds:

Key Findings :

Structural Variations :

- Trifluralin differs significantly due to its 2,6-dinitro groups and dual propyl chains, enhancing herbicidal activity by binding plant tubulin .

- 4-Fluoro-N-(4-(trifluoromethyl)phenyl)aniline replaces the propyl group with a fluorinated aromatic amine, altering electronic properties (higher LogP) and photochemical reactivity .

- Nitro-Substituted Derivatives (e.g., N-ethyl-2-nitro variant) exhibit increased steric hindrance and polarity, impacting biological target interactions .

Synthetic Efficiency :

- This compound achieves moderate yields (41%) under nickel catalysis, whereas fluorinated analogs like the 4-fluoro derivative achieve higher yields (55%) due to optimized coupling conditions .

Biological Relevance :

- Trifluralin’s dinitroaniline structure confers herbicidal activity by disrupting microtubule assembly in plants .

- This compound and its methoxyethyl-nitro analog are explored for antitubulin activity in protozoan parasites, though with lower efficacy compared to trifluralin .

Physicochemical Properties :

- The trifluoromethyl group increases LogP across all analogs, enhancing membrane permeability. Nitro groups further elevate LogP but reduce aqueous solubility .

Research Implications

- Agrochemicals : Trifluralin remains a benchmark for herbicidal dinitroanilines, while this compound derivatives offer tunability for resistance management .

- Pharmaceuticals : Nitro- and methoxy-substituted analogs show promise as antitumor agents but require optimization for selectivity .

- Synthetic Chemistry : Nickel-catalyzed protocols enable scalable production, though yields for propylamine derivatives need improvement .

Biological Activity

N-propyl-4-(trifluoromethyl)aniline, a compound characterized by its trifluoromethyl group and propyl substituent, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group () attached to a phenyl ring, which is further substituted with a propyl group. This configuration enhances the compound's lipophilicity, facilitating its interaction with biological membranes and various molecular targets such as enzymes and receptors.

The trifluoromethyl group significantly influences the binding affinity of this compound to biological targets. Its enhanced lipophilicity allows for better membrane penetration, which is crucial for modulating enzyme activities and receptor interactions. The compound's ability to act as a biochemical probe has made it valuable in studies related to enzyme interactions and pharmacological research.

Biological Activities

- Antimicrobial Properties : Recent studies have indicated that derivatives of 4-(trifluoromethyl)aniline exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, specific derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against different bacterial strains .

- Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory properties. The compound's mechanism involves the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Cancer Research : The compound is being explored for its potential role in cancer treatment. Studies have shown that it may inhibit tumor growth through various pathways, although detailed mechanisms remain under investigation .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antibacterial Activity : A study evaluated the activity of several derivatives containing the trifluoromethyl group against Staphylococcus aureus. The results indicated that compounds with this substituent displayed enhanced antibacterial properties compared to their non-trifluorinated counterparts .

- In Vivo Efficacy Trials : In animal models, this compound was administered to assess its efficacy in reducing bacterial loads in infections. Results showed that while some doses reduced bacterial counts significantly, others did not demonstrate efficacy compared to standard treatments like rifampin .

Comparative Analysis with Similar Compounds

| Compound Name | Lipophilicity | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| N-methyl-4-(trifluoromethyl)aniline | Moderate | Moderate | Low |

| N-butyl-4-(trifluoromethyl)aniline | High | Low | High |

This table illustrates how the structural differences among similar compounds influence their biological activities.

Q & A

Q. What are the optimized synthetic routes for preparing N-propyl-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves alkylation of 4-(trifluoromethyl)aniline with propyl halides or via reductive amination using propionaldehyde. Key parameters include:

- Catalyst selection : Use of palladium catalysts (e.g., Pd/C) for hydrogenation or base catalysts like KCO for alkylation .

- Temperature control : Reactions often proceed at 80–120°C, with higher temperatures favoring faster kinetics but risking side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aniline nitrogen .

Purification via HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and F NMR confirm substitution patterns and trifluoromethyl group integrity. Chemical shifts for the propyl group appear at δ 1.0–1.5 (CH), δ 1.6–1.8 (CH), and δ 3.2–3.5 (N-CH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z: 217.1 [M+H]) .

- HPLC-UV : Retention time comparisons with standards and UV absorption at λ~254 nm assess purity .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing EAS to the para position relative to the amine. Experimental strategies include:

- Competitive nitration studies : Compare regioselectivity with non-fluorinated analogs using HNO/HSO. Para-substitution dominates due to meta-directing effects of -CF .

- DFT calculations : Predict activation energies for ortho vs. para attack; bond order analysis explains electronic effects .

Kinetic studies (e.g., time-resolved IR) quantify reaction rates under varying conditions .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar trifluoromethylated anilines?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs (e.g., N-ethyl or N-isopropyl derivatives) and test antimicrobial activity against E. coli and S. aureus. Structural variations in the alkyl chain correlate with membrane permeability .

- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., bacterial dihydrofolate reductase). Contradictions may arise from assay pH or co-solvent effects .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) and apply multivariate regression to identify confounding variables .

Q. What computational strategies predict the interaction of this compound with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in CYP3A4 active sites. The trifluoromethyl group may sterically hinder access to the heme center .

- MD simulations : Run 100-ns trajectories to assess stability of enzyme-ligand complexes. Analyze hydrogen bonding and hydrophobic interactions with residues like Phe304 .

- QM/MM calculations : Evaluate electron transfer pathways during oxidative metabolism. The -CF group reduces electron density at the aromatic ring, slowing hydroxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.